Product packaging for 3-(N-benzylacetamido)propanoic acid(Cat. No.:CAS No. 1181590-67-9)

3-(N-benzylacetamido)propanoic acid

Cat. No.: B1372683
CAS No.: 1181590-67-9
M. Wt: 221.25 g/mol
InChI Key: IHCHOLAAQUZREU-UHFFFAOYSA-N
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Description

3-(N-Benzylacetamido)propanoic acid is a synthetic organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is identified by the CAS Registry Number 1181590-67-9 and the MDL number MFCD11937417 . This compound features a molecular structure that integrates both acetamide and carboxylic acid functional groups, as represented by the SMILES notation CC(=O)N(CCC(=O)O)CC1=CC=CC=C1 . As a versatile building block, its primary application is in scientific research and development, where it serves as a key pharmaceutical intermediate . The presence of both hydrogen-bond acceptor and donor groups in its structure makes it a valuable scaffold in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. It is also of interest in materials science, particularly in the development of advanced organic ligands and monomers for various applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. The compound is typically subject to cold-chain transportation to ensure stability and purity upon delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1372683 3-(N-benzylacetamido)propanoic acid CAS No. 1181590-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[acetyl(benzyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-10(14)13(8-7-12(15)16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHOLAAQUZREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes to 3 N Benzylacetamido Propanoic Acid and Analogues

Strategies for Carbon-Nitrogen Bond Formation in the Propanoic Acid Scaffold

A crucial step in the synthesis of 3-(N-benzylacetamido)propanoic acid is the formation of the carbon-nitrogen (C-N) bond, which links the benzyl (B1604629) group to the propanoic acid framework. numberanalytics.comslideshare.netresearchgate.netnptel.ac.in This can be achieved through several synthetic strategies, primarily focusing on the introduction of the benzyl group onto a pre-existing nitrogen atom within the propanoic acid precursor.

Introduction of the Benzyl Group onto Nitrogen

The benzylation of the nitrogen atom is a key transformation. One common approach involves the reaction of a suitable propanoic acid derivative containing a primary or secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another strategy is reductive amination. This involves the reaction of a β-keto acid or its ester with benzylamine (B48309) in the presence of a reducing agent. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired N-benzyl derivative.

Acylation of the Secondary Amine to Form the Acetamido Moiety

Once the N-benzyl-β-alanine or its ester is formed, the next step is the acylation of the secondary amine to introduce the acetyl group, resulting in the final acetamido moiety. orgoreview.com This is typically achieved by reacting the N-benzylated intermediate with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). tandfonline.comgoogle.com The reaction is often performed in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to act as a scavenger for the acidic byproduct (HCl or acetic acid). orgoreview.com The high reactivity of acid chlorides and anhydrides makes this a facile transformation. orgoreview.com The resulting amide is generally stable and less prone to further acylation due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. orgoreview.com

Catalyst/ReagentConditionsOutcomeReference
IodineSolvent-free, room temperaturePromotes quantitative N-acylation with acetyl chloride. tandfonline.com
Pyridine/NaOHNeutralizes acid byproductsFacilitates the acylation reaction. orgoreview.com

Construction of the Propanoic Acid Backbone

The synthesis of this compound also relies on the effective construction of the three-carbon propanoic acid chain. Several synthetic routes can be employed, starting from readily available precursors.

Approaches Involving Michael Addition to Acrylic Acid Derivatives

The aza-Michael addition is a powerful method for forming the C-N bond and the propanoic acid backbone simultaneously. nih.govmdpi.comresearchgate.net This reaction involves the conjugate addition of an amine, in this case, benzylamine, to an acrylic acid derivative such as methyl acrylate (B77674) or acrylic acid itself. nih.govmdpi.comresearchgate.net The reaction is often catalyzed by a base and can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov For instance, the Michael addition of benzylamine to methyl acrylate can yield the corresponding β-amino ester, which can then be N-acetylated and hydrolyzed to the final product. nih.govtandfonline.com The use of solvent-free conditions with a catalyst like DBU has also been reported to be effective. mdpi.comresearchgate.net

ReactantsCatalyst/ConditionsProductYieldReference
Benzylamine, Methyl AcrylateMicrowave, 80°C, 10 minMethyl 3-(benzylamino)propanoate95% nih.gov
Benzylamine, Methyl Methacrylate130°C, 1 hourMethyl 3-(benzylamino)-2-methylpropanoate97% nih.gov
Benzylamine, Methyl AcrylateDBU (0.2 eq), solvent-free, 0°C, 2.5 hMethyl 3-(benzylamino)propanoate41% mdpi.com

Functionalization of β-Alanine Precursors

An alternative and straightforward approach starts with the commercially available β-alanine. nih.govnih.govfrontiersin.org This method involves the direct N-alkylation of β-alanine with a benzylating agent, followed by N-acylation. nih.govnih.gov Selective N-alkylation of β-alanine can be challenging due to the potential for di-alkylation and reaction at the carboxylate group. However, methods for selective mono-N-alkylation have been developed. nih.gov A patent describes the synthesis of N-acetyl-beta-alanine by reacting beta-alanine (B559535) with acetic anhydride in glacial acetic acid. google.com This N-acetylated intermediate could then potentially be N-benzylated to yield the target compound.

PrecursorReagentsKey TransformationReference
β-Alanine1. Benzyl halide, base; 2. Acetic anhydrideN-benzylation followed by N-acylation nih.govnih.gov
β-AlanineAcetic anhydride, glacial acetic acidN-acylation google.com

Methods for Carboxylic Acid Formation

In many synthetic strategies for this compound, the carboxylic acid functionality is introduced at the final step. pressbooks.pubbritannica.comorganicchemistrytutor.comnumberanalytics.combyjus.com This is often achieved through the hydrolysis of a precursor functional group, such as an ester or a nitrile.

For instance, if the synthesis utilizes a Michael addition to an acrylate ester, the resulting ester is hydrolyzed to the carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions, followed by neutralization to obtain the free carboxylic acid. britannica.com

Alternatively, if the synthesis starts with a nitrile-containing precursor, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation typically requires heating with a strong acid or base. britannica.com

Another general method for preparing carboxylic acids is the oxidation of primary alcohols or aldehydes. britannica.comnumberanalytics.combyjus.com While less direct for this specific target, a synthetic route could be designed to incorporate a primary alcohol that is later oxidized to the carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) and chromic acid. britannica.combyjus.com

Synthesis of Key Intermediates and Precursors for this compound

The efficient construction of this compound hinges on the availability and synthesis of crucial building blocks. These include N-benzyl-β-alanine derivatives, which provide the core structure, and precursors for the introduction of the acetamido group.

Synthesis of N-Benzyl-β-alanine Derivatives

The key intermediate for the synthesis of the target compound is N-benzyl-β-alanine. This derivative can be prepared through several synthetic methodologies, primarily involving the N-benzylation of β-alanine or its ester derivatives.

One common approach is the reductive amination of a carbonyl compound with β-alanine. However, a more direct and widely utilized method is the direct N-alkylation of β-alanine or its esters with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The use of β-alanine esters, for instance, the methyl or ethyl ester, is often preferred to avoid complications with the carboxylic acid group during the reaction. The ester group can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

For example, the synthesis of benzyl esters of α-amino acids has been well-documented and similar principles can be applied to β-amino acids. acs.org The reaction of an amino acid with benzyl alcohol in the presence of an acid catalyst can yield the corresponding benzyl ester. Another method involves the reaction of the amino acid with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as ethanol. orgsyn.org

A plausible synthetic route to an N-benzyl-β-alanine ester would involve the reaction of a β-alanine ester hydrochloride with benzyl bromide in the presence of a base like triethylamine or cesium carbonate. orgsyn.org The resulting N-benzyl-β-alanine ester can then be isolated and purified before the subsequent acetylation step.

Table 1: Examples of Synthetic Approaches to N-Benzyl-β-alanine Derivatives

Starting MaterialReagent(s)ProductReference
β-Alanine ester hydrochlorideBenzyl bromide, TriethylamineN-Benzyl-β-alanine ester stackexchange.com
L-PhenylalanineBenzyl bromide, Potassium carbonateBenzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate orgsyn.org
(S)-2-amino-3-phenyl-1-propanolBenzyl bromide, Potassium carbonate(S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol orgsyn.org

This table presents examples of N-benzylation of amino acids and their derivatives, illustrating common reagents and conditions that can be adapted for the synthesis of N-benzyl-β-alanine.

Precursors for Acetamido Functionality

The introduction of the acetamido group [CH₃C(=O)N-] is a critical step in the synthesis of this compound. This is typically achieved through the N-acetylation of the secondary amine, N-benzyl-β-alanine, or its ester. Several reagents can serve as the source of the acetyl group.

Common acetylating agents include:

Acetyl Chloride: A highly reactive acyl halide that readily reacts with amines, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. stackexchange.comtandfonline.com

Acetic Anhydride: A less reactive but effective acetylating agent. The reaction can be performed under neutral conditions or catalyzed by acids or bases. orientjchem.org

Acetic Acid: In some instances, acetic acid itself can be used as an acetylating agent, particularly in the presence of a suitable catalyst. This method is considered environmentally benign. rsc.org

Acetonitrile (B52724): This compound can also serve as an acetylating agent in the presence of a catalyst like alumina (B75360), offering a milder alternative to traditional methods. nih.gov

The choice of acetylating agent and reaction conditions depends on the substrate's sensitivity and the desired selectivity. For the acetylation of N-benzyl-β-alanine ester, a common procedure would involve reacting it with acetyl chloride or acetic anhydride in an inert solvent.

Catalytic Systems and Reaction Conditions in N-Substituted Propanoic Acid Synthesis

The synthesis of N-substituted propanoic acids, including this compound, often employs catalytic systems to enhance reaction rates and selectivity.

For the N-acetylation step , various catalysts can be employed. Iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines with acetyl chloride under solvent-free conditions at room temperature, offering high yields and selectivity. tandfonline.com Lewis acids such as zinc chloride (ZnCl₂) and aluminum triflate (Al(OTf)₃) have also been reported to catalyze N-acylation reactions. orientjchem.org For acetylation using acetic anhydride, catalysts like phosphomolybdic acid can be utilized. orientjchem.org In a more sustainable approach, alumina can be used as a catalyst with acetonitrile as the acetylating agent in a continuous-flow system. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with acetic anhydride or acetyl chloride is also a well-established method for promoting acylation reactions. stackexchange.com

The final step in the synthesis, the hydrolysis of the ester to the carboxylic acid, is typically carried out under basic or acidic conditions. Aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide are commonly used for saponification, followed by acidification to yield the final product.

Table 2: Catalytic Systems for N-Acetylation of Amines

CatalystAcetylating AgentReaction ConditionsAdvantagesReference(s)
IodineAcetyl ChlorideSolvent-free, Room temperatureMild, High yield, Selective tandfonline.com
Acetic AcidEthyl Acetate80-120 °CInexpensive, Simple rsc.org
Pyridine/DMAPAcetyl Chloride0 °C to Room temperatureEfficient, Fast reaction stackexchange.com
AluminaAcetonitrileContinuous-flowSustainable, Mild nih.gov
Various Lewis AcidsAcetic AnhydrideVariousEffective for diverse substrates orientjchem.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Approaches

The principles of chemo-, regio-, and stereoselectivity are crucial considerations in the synthesis of this compound to ensure the desired isomer is obtained with minimal side products.

Chemoselectivity: In the context of synthesizing this compound, chemoselectivity is primarily a concern during the acetylation step. If the starting material is N-benzyl-β-alanine (with a free carboxylic acid), there is a possibility of forming a mixed anhydride if the carboxylic acid is not protected. By using an ester of N-benzyl-β-alanine, the acetylation can be directed specifically to the secondary amine, thus achieving high chemoselectivity. The subsequent hydrolysis of the ester is a highly chemoselective transformation that typically does not affect the amide functionality.

Regioselectivity: For the synthesis of this compound starting from β-alanine, regioselectivity is not a major issue as there is only one amino group to be functionalized. However, in the synthesis of more complex analogues with multiple reactive sites, regioselective functionalization would become a critical challenge. For instance, palladium-catalyzed auxiliary-directed regioselective C-H arylation has been used for the synthesis of β-aryl-β-amino acids, demonstrating the importance of directing groups for achieving regioselectivity. nih.gov

Stereoselectivity: The target compound, this compound, is achiral. Therefore, stereoselectivity is not a factor in its synthesis. However, if a chiral β-alanine derivative were used as a starting material, or if chiral catalysts were employed in the synthesis of an analogue with a stereocenter, the control of stereochemistry would be of paramount importance. For example, in the synthesis of chiral lactams, N-heterocyclic carbene (NHC) and Brønsted acid cooperative catalysis has been shown to provide high enantioselectivity. google.com Similarly, the synthesis of chiral amino acid derivatives often relies on stereoselective methods to obtain the desired enantiomer. orgsyn.orgorgsyn.org

Chemical Reactivity and Derivatization of 3 N Benzylacetamido Propanoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, including esterification, amide bond formation, and reduction.

Esterification and Amide Bond Formation

The carboxylic acid moiety of 3-(N-benzylacetamido)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of similar amino acid derivatives, such as N-benzyloxycarbonyl-β-alanine, has been successfully carried out using benzyl (B1604629) alcohol with p-toluenesulfonic acid as a catalyst, often with azeotropic removal of water to drive the reaction to completion. acs.orgmdpi.com This method, known as Fischer-Speier esterification, is a common and effective way to produce the corresponding esters. mdpi.com The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

Amide bond formation involves coupling the carboxylic acid with a primary or secondary amine. This reaction usually requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.com The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. britannica.com

Table 1: Examples of Esterification and Amide Bond Formation Reactions on Analogous Compounds

Reaction TypeStarting Material AnalogueReagents and ConditionsProduct TypeReference
Esterification2(S)-Benzyloxycarbonylamino-β-alanineBenzyl alcohol, p-toluenesulfonic acid, toluene, refluxBenzyl ester acs.org
Amide Bond Formation2(S)-Acetylamino-β-alanine benzyl ester hydrochlorideN-(t-butoxycarbonyl)-3(R)-nipecotic acid, EDC, HOBt, DMF, 0°C to RTDipeptide-like amide google.com

Reduction Pathways

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-(N-benzylacetamido)propanol. This transformation requires potent reducing agents due to the relatively low reactivity of carboxylic acids.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). britannica.comwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). orgsyn.org LiAlH₄ is a powerful nucleophilic hydride donor that readily reduces carboxylic acids to primary alcohols. byjus.com The mechanism involves an initial acid-base reaction to form a lithium carboxylate salt, followed by successive hydride transfers. chemistrysteps.com

Alternatively, borane (B79455) (BH₃), often used as a complex with THF or dimethyl sulfide (B99878) (BMS), is another effective reagent for the reduction of carboxylic acids. britannica.comorgsyn.org Borane is generally considered a milder reducing agent than LiAlH₄ and can sometimes offer better chemoselectivity.

More recently, safer and more environmentally friendly methods have been developed. One such method employs ammonia-borane in the presence of a catalytic amount of titanium tetrachloride (TiCl₄). This system has been shown to be effective for the reduction of N-protected amino acids at room temperature. organic-chemistry.org Catalytic hydrogenation using heterogeneous catalysts, such as Raney nickel or cobalt catalysts, is another potential pathway, although it typically requires high pressures and temperatures. researchgate.netgoogle.comgoogle.com It is important to note that under certain catalytic hydrogenation conditions, the N-benzyl group could also be susceptible to cleavage (hydrogenolysis).

Table 2: Plausible Reduction Methods for this compound

Reducing Agent/SystemTypical SolventProductKey FeaturesReference
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether3-(N-benzylacetamido)propanolPowerful, non-selective reducing agent. wikipedia.orgorgsyn.orgbyjus.com
Borane (BH₃·SMe₂ or BH₃·THF)THF3-(N-benzylacetamido)propanolMilder than LiAlH₄, good for acid reduction. orgsyn.orgchemistrysteps.com
Ammonia-borane / TiCl₄ (cat.)Diethyl ether3-(N-benzylacetamido)propanolSafer, air- and moisture-stable reagents, good for N-protected amino acids. organic-chemistry.org
Catalytic Hydrogenation (e.g., Raney Ni)Water, Alcohols3-(N-benzylacetamido)propanolRequires high pressure/temperature; potential for N-debenzylation. google.com

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is not commonly observed for simple aliphatic carboxylic acids like this compound under standard laboratory conditions. The stability of the potential carbanion intermediate is a key factor, and for this molecule, the resulting primary carbanion would be highly unstable.

While there are methods for the decarboxylation of amino acids, they often require harsh conditions or specialized reagents that could potentially affect other functional groups in the molecule. researchgate.net For example, some methods involve heating with catalysts or using radical-based approaches, such as those involving N-bromosuccinimide or photochemical activation. organic-chemistry.orgnih.gov The absence of specific decarboxylation studies for this compound in the scientific literature suggests that the molecule is relatively stable towards this transformation under typical synthetic conditions.

Transformations Involving the N-Acetamido Group

The N-acetamido group, a tertiary amide, also presents opportunities for chemical modification, primarily through hydrolysis or more advanced transformations following deacetylation.

Hydrolysis of the Amide Bond

The N-acetyl group can be removed through hydrolysis to yield N-benzyl-β-alanine. This reaction can be catalyzed by either acid or base, though it generally requires more forcing conditions than the hydrolysis of esters or acyl chlorides due to the resonance stabilization of the amide bond. britannica.com

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. The mechanism begins with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis involves heating the amide with a strong base, like sodium hydroxide (B78521). youtube.comacs.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the amine byproduct, forming a stable carboxylate salt. youtube.com The hydrolysis of N-benzyl acetamide, a closely related structure, has been studied and demonstrates the feasibility of this transformation. biosynth.com

Further N-Functionalization Reactions

While the tertiary amide nitrogen in this compound is generally unreactive, further functionalization can be achieved following the removal of the acetyl group. The hydrolysis described in section 3.2.1 generates N-benzyl-β-alanine, which possesses a reactive secondary amine.

This secondary amine can then undergo a variety of N-functionalization reactions. For example, it can be N-alkylated by reacting it with alkyl halides. Studies on the N-alkylation of β-alanine have shown that this reaction proceeds in the presence of a base to deprotonate the amine, making it a more potent nucleophile. nih.gov Similarly, the secondary amine of N-benzyl-β-alanine could be acylated with different acylating agents to introduce a variety of substituents, or it could be used in other amine-based transformations. This two-step sequence of deacetylation followed by N-functionalization provides a versatile route to a wide range of derivatives of N-benzyl-β-alanine.

Modifications of the Benzyl Moiety

The benzyl group presents a key site for structural modification through reactions targeting either the aromatic ring or the benzylic methylene (B1212753) bridge.

The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The rate and regioselectivity of these substitutions are governed by the electronic properties of the N-acetamidopropanoic acid substituent attached to the ring via the methylene bridge. This substituent, as a whole, acts as an activating group and directs incoming electrophiles to the ortho and para positions. While the nitrogen atom's lone pair can donate electron density to the ring, this effect is somewhat attenuated by the electron-withdrawing nature of the adjacent acetyl group. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). youtube.com

Friedel-Crafts Alkylation and Acylation: The addition of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like AlCl₃.

The expected outcomes of these reactions are summarized in the table below.

Reaction Type Typical Reagents Potential Products (Major Isomers)
NitrationHNO₃, H₂SO₄3-(N-(4-Nitrobenzyl)acetamido)propanoic acid
3-(N-(2-Nitrobenzyl)acetamido)propanoic acid
BrominationBr₂, FeBr₃3-(N-(4-Bromobenzyl)acetamido)propanoic acid
3-(N-(2-Bromobenzyl)acetamido)propanoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(N-(4-Acetylbenzyl)acetamido)propanoic acid

This table represents theoretical products based on established principles of electrophilic aromatic substitution.

The benzylic C-H bonds are amenable to both oxidation and reduction, providing pathways to alter the carbon framework connecting the nitrogen atom to the aromatic ring.

Oxidation: Oxidation of the benzylic methylene group can be achieved using strong oxidizing agents. This transformation would convert the benzyl group into a benzoyl group, yielding N-benzoyl-N-acetyl-β-alanine. This reaction fundamentally changes the electronic and steric nature of the substituent on the nitrogen atom.

Reaction Scheme: Benzylic Oxidation

This compound → [Oxidizing Agent] → 3-(N-benzoylacetamido)propanoic acid

Oxidizing Agent Product Reaction Focus
Potassium permanganate (B83412) (KMnO₄)3-(N-benzoylacetamido)propanoic acidOxidation of the benzylic CH₂ to a carbonyl (C=O)
Chromium trioxide (CrO₃)3-(N-benzoylacetamido)propanoic acidOxidation of the benzylic CH₂ to a carbonyl (C=O)

Reduction: While the benzyl group is relatively stable, the aromatic ring can be reduced under specific conditions, such as catalytic hydrogenation at high pressure and temperature. This would convert the benzyl group into a cyclohexylmethyl group, saturating the aromatic ring and removing its aromatic properties. This is generally a less common strategy unless the removal of aromaticity is a specific synthetic goal.

Cyclization Reactions Leading to Heterocyclic Derivatives

The linear structure of this compound serves as a versatile scaffold for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Lactams, which are cyclic amides, are a significant class of heterocyclic compounds. Intramolecular cyclization of this compound or its derivatives can theoretically lead to the formation of lactam rings. For instance, activation of the carboxylic acid followed by an intramolecular nucleophilic attack by the amide nitrogen could potentially form a seven-membered ring, although this is sterically and electronically challenging. A more plausible route might involve modifications to the starting material to facilitate cyclization, such as those seen in the Staudinger synthesis, where a ketene (B1206846) and an imine undergo a [2+2] cycloaddition to form a four-membered β-lactam ring. nih.govorganic-chemistry.org

Condensation reactions with reagents possessing two reactive functional groups offer a powerful method for constructing complex heterocyclic derivatives. The carboxylic acid and the amide functionalities of this compound can both participate in these reactions. For example, a precursor like N-phenyl-N-thiocarbamoyl-β-alanine, which shares the β-amino acid core, can be condensed with α-haloketones or α-haloacids to build thiazole (B1198619) and thiazolone rings. nih.govresearchgate.net This strategy involves the formation of two new bonds to close the heterocyclic ring, often in a one-pot procedure.

The synthesis of quinolinone and thiazole derivatives represents a key area of investigation due to the prevalence of these scaffolds in medicinally important compounds.

Quinolinone Derivatives: The direct synthesis of quinolinone derivatives from this compound is not extensively documented. However, related structures are accessible through established synthetic routes. For example, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives can be prepared via the reaction of 2-quinolinone with acrylic acid derivatives in the presence of a base like potassium carbonate. nih.gov This reaction establishes a propanoic acid side chain on the quinolinone nitrogen, resulting in a compound with structural similarities to a cyclized form of this compound.

Thiazole Derivatives: The synthesis of thiazole derivatives from β-amino acid precursors is well-established, primarily through the Hantzsch thiazole synthesis. nih.govnih.gov This method typically involves the condensation of a thioamide with an α-halocarbonyl compound. A precursor such as N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with various substituted 2-bromoacetophenones in the presence of a base to yield N,N-disubstituted β-amino acids bearing a thiazole ring. nih.govresearchgate.netnih.gov These reactions proceed in good yields and provide a reliable route to highly functionalized thiazole derivatives. For instance, reacting the thioamide precursor with 2-bromo-4'-chloroacetophenone (B15067) in methanol (B129727) with sodium carbonate yields the corresponding 4-(4-chlorophenyl)thiazole derivative. nih.gov

Research Findings on the Synthesis of Related Thiazole Derivatives

Reactant 1 (Thioamide Core) Reactant 2 (Bifunctional Reagent) Solvent/Conditions Product Yield Reference
N-phenyl-N-thiocarbamoyl-β-alanineMonochloroacetic acidWater, reflux3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acidHigh nih.govresearchgate.net
N-phenyl-N-thiocarbamoyl-β-alanineChloroacetaldehydeWater, reflux3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acidGood nih.govresearchgate.net
N-phenyl-N-thiocarbamoyl-β-alanine2,3-Dichloro-1,4-naphthoquinoneAcetic acid, NaOAc, 80°C3-(N-(4,9-Dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidNot specified nih.gov
N-(4-(phenylamino)phenyl)thiourea propanoic acid2-Bromo-4'-chloroacetophenoneMeOH, Na₂CO₃, reflux3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid88% nih.gov

These examples highlight the utility of the β-amino acid scaffold in constructing complex heterocyclic systems like thiazoles through condensation with appropriate bifunctional reagents. nih.govresearchgate.netnih.gov

Spectroscopic and Chromatographic Characterization of N Substituted Propanoic Acids

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(N-benzylacetamido)propanoic acid, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group (aromatic and methylene), the acetyl group (methyl), and the propanoic acid backbone (two methylene (B1212753) groups). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions within the molecule.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, alkyl), providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₁₂H₁₅NO₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section values for various adducts of this compound are available, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, the amide C=O stretching vibration, and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, particularly those associated with the aromatic benzyl group.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of N-acyl amino acids, often employing reversed-phase columns. The choice of mobile phase and detector (e.g., UV) would be optimized for the specific properties of this compound. Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the volatility of the compound.

Without access to specific experimental data, any further discussion would be purely speculative and would not meet the required standards of a scientifically accurate article.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. creative-proteomics.com The development of a robust HPLC method involves the careful selection of several key parameters to achieve optimal separation and detection.

Column and Stationary Phase: The choice of the HPLC column and its stationary phase is critical. For N-substituted propanoic acids, reversed-phase (RP) HPLC is commonly employed. pensoft.net C18 columns are a popular choice, offering a good balance of hydrophobicity and retention for a wide range of organic molecules. pensoft.net Other stationary phases, such as phenyl-hexyl, can also provide alternative selectivity. chromforum.org The particle size of the stationary phase packing material influences the efficiency of the separation, with smaller particles (e.g., 5 µm) generally providing higher resolution. researchgate.net

Mobile Phase Composition: The mobile phase, a mixture of solvents, is used to elute the analyte from the column. For reversed-phase HPLC of acidic compounds, the mobile phase typically consists of an aqueous component and an organic modifier. sielc.comsielc.com Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. researchgate.netnih.gov The aqueous component is often a buffer solution to control the pH, which is crucial for the ionization state of the carboxylic acid group and, consequently, its retention. pensoft.net Phosphate buffers are frequently used to maintain a stable pH. pensoft.netthermofisher.com The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and retention for acidic compounds. nih.govresearchgate.net Alternative perfluorinated carboxylic acids like pentafluoropropionic acid and heptafluorobutyric acid can also be used to alter selectivity. nih.gov

Detection: UV detection is a common method for the analysis of compounds containing a chromophore, such as the benzene (B151609) ring in this compound. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. researchgate.net For compounds lacking a strong chromophore, derivatization to introduce a UV-active or fluorescent tag is a viable strategy. chromforum.org

Table 1: Example HPLC Method Parameters for N-Substituted Propanoic Acid Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.netresearchgate.net
Detection UV at 264 nm researchgate.net
Column Temperature 30 °C pensoft.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Since this compound is a non-volatile compound due to its polar carboxylic acid and amide groups, it requires chemical modification, known as derivatization, to increase its volatility before GC analysis. nih.govsigmaaldrich.com

Derivatization converts the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com For the carboxylic acid group, esterification is a common approach. For the amide group, silylation is a frequently used technique. sigmaaldrich.com The resulting derivatives are then amenable to separation and detection by GC.

The GC system consists of an injector, a capillary column, and a detector. The injector vaporizes the derivatized sample, which is then carried by an inert gas (e.g., helium) through the column. creative-proteomics.com The column, typically a long, narrow fused-silica tube coated with a stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. sigmaaldrich.com A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. creative-proteomics.com GC-MS is particularly powerful as it provides both retention time information for identification and mass spectral data for structural elucidation. sigmaaldrich.comnih.gov

Table 2: Typical GC Temperature Program for Analysis of Derivatized N-Substituted Propanoic Acids

StepTemperature (°C)Rate (°C/min)Hold Time (min)
Initial 70-1
Ramp 1 to 240300
Ramp 2 to 26020
Ramp 3 to 310303
Source: Adapted from a method for GC-MS analysis of related compounds. acs.org

Chemical Derivatization for Enhanced Analytical Detection and Quantification

Chemical derivatization is a crucial strategy in the analysis of this compound, particularly for improving its detectability and quantification by chromatographic methods. researchgate.net This process involves chemically modifying the analyte to introduce a new functional group that enhances its analytical properties.

Reagents and Reaction Conditions for Carboxyl Derivatization

The carboxylic acid group of this compound can be derivatized to improve its volatility for GC analysis or to introduce a fluorescent tag for sensitive HPLC detection.

Common derivatization reactions for carboxylic acids include esterification. thermofisher.com Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) can be used to form methyl esters. researchgate.net The reaction is typically carried out by heating the sample with the reagent in a suitable solvent like pyridine (B92270) or acetonitrile. researchgate.net Another approach involves the use of alkylating agents like tetrabutylammonium (B224687) hydroxide (B78521) to form butyl esters. researchgate.net

For fluorescence detection in HPLC, various labeling reagents are available that react with the carboxylic acid group. chromforum.org These reagents often contain a fluorescent moiety that is introduced into the analyte molecule. For instance, 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionyl carboxylic acid hydrazide (DMEQ-hydrazide) is a highly sensitive fluorescent label for carboxylic acids. chromforum.org The reaction is typically performed in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chromforum.orgnih.gov

Table 3: Common Reagents for Carboxyl Group Derivatization

ReagentDerivative FormedAnalytical Technique
N,N-Dimethylformamide dimethyl acetal Methyl esterGC researchgate.net
Tetrabutylammonium hydroxide (TBH) Butyl esterGC researchgate.net
DMEQ-hydrazide/EDC Fluorescent hydrazideHPLC-Fluorescence chromforum.org
4-APEBA/EDC Amine derivativeLC-MS nih.gov

Strategies for Amine Derivatization

While this compound has a secondary amide rather than a primary or secondary amine, derivatization strategies targeting the amine functionality are relevant for related compounds and for completeness. The secondary amide nitrogen in this compound is generally less reactive than a primary or secondary amine. However, under certain conditions, the active hydrogen on the nitrogen could potentially be derivatized.

Common reagents for derivatizing primary and secondary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). thermofisher.comcreative-proteomics.com These reagents introduce a chromophore or fluorophore, enabling sensitive detection by HPLC. thermofisher.com For instance, FMOC-Cl reacts with amines under mild basic conditions to form stable, highly fluorescent derivatives. rsc.org

Silylation is a common derivatization technique for GC analysis that targets active hydrogens, including those on amines and amides. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the N-H bond to form a more volatile silyl (B83357) derivative. sigmaaldrich.com

Table 4: Derivatization Reagents for Amine and Amide Groups

ReagentFunctional Group TargetedAnalytical Technique
Dansyl Chloride Primary and Secondary AminesHPLC-Fluorescence creative-proteomics.com
FMOC-Cl Primary and Secondary AminesHPLC-Fluorescence thermofisher.comrsc.org
MTBSTFA Amines, Amides (active H)GC-MS sigmaaldrich.com
NBD-Cl Primary and Secondary AminesHPLC-Fluorescence nih.gov

Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a powerful technique for accurate quantification in mass spectrometry-based analyses. nih.gov This method involves using a "heavy" version of the analyte, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). youtube.com

In the context of this compound analysis, a stable isotope-labeled internal standard would be synthesized. This standard would have the same chemical properties as the analyte but a different mass due to the isotopic label. nih.gov For example, one could synthesize this compound with several ¹³C atoms in the benzyl group or the propanoic acid backbone.

This isotopically labeled standard is added to the sample at a known concentration before sample preparation and analysis. google.com During LC-MS or GC-MS analysis, the analyte and the internal standard co-elute but are distinguished by their different mass-to-charge ratios in the mass spectrometer. nih.gov By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as this ratio corrects for any sample loss during preparation and for variations in instrument response. nih.gov This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₁₂H₁₅NO₃), elemental analysis would be performed to verify that the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) match the theoretical values calculated from its molecular formula.

The analysis is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified. From the amounts of these products, the percentages of C, H, and N in the original sample can be calculated.

Table 5: Theoretical Elemental Composition of this compound (C₁₂H₁₅NO₃)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage
Carbon (C) 12.01112144.13265.14%
Hydrogen (H) 1.0081515.1206.84%
Nitrogen (N) 14.007114.0076.33%
Oxygen (O) 15.999347.99721.69%
Total 221.256 100.00%

A close agreement between the experimentally determined elemental composition and the theoretical values provides strong evidence for the purity and correct empirical formula of the synthesized this compound. researchgate.net

Theoretical and Computational Investigations of N Substituted Propanoic Acid Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-(N-benzylacetamido)propanoic acid at the electronic level. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost and accuracy. DFT calculations can elucidate the electronic structure, molecular geometry, and energetic properties of the molecule.

By employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry of this compound to find its most stable three-dimensional arrangement. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and delocalization of electron density arising from intramolecular interactions.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

Property Description Potential Insights
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to chemical reactivity and stability.
Dipole Moment A measure of the polarity of the molecule. Provides information on intermolecular interactions.

| NBO Charges | Atomic charges calculated via Natural Bond Orbital analysis. | Reveals the distribution of electron density across the molecule. |

Molecular Modeling and Conformational Analysis

The flexibility of the propanoic acid chain, along with the rotational freedom of the N-benzyl and acetamido groups, means that this compound can exist in multiple conformations. Molecular modeling and conformational analysis are essential to identify the low-energy conformers and understand their relative stabilities.

These studies typically involve a systematic search of the conformational space by rotating the single bonds within the molecule. The potential energy surface is scanned to locate all possible energy minima, which correspond to stable conformers. The energy of each conformer is calculated using quantum mechanical methods to determine their relative populations at a given temperature, often according to the Boltzmann distribution. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could potentially form between the carboxylic acid proton and the oxygen of the acetamido group, leading to a more compact structure. Identifying these interactions is a key outcome of conformational analysis.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the potential chemical reactions involving this compound. By simulating reaction pathways, researchers can gain insights into the mechanisms of its formation or degradation. A critical aspect of these simulations is the identification of transition states, which are the high-energy structures that connect reactants to products.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated using methods like DFT. This information is vital for predicting the feasibility and rate of a chemical process. For example, the hydrolysis of the amide bond in this compound could be modeled to understand its stability under different conditions.

These simulations can also explore the reactivity of different sites within the molecule. For instance, the carboxylic acid group can undergo esterification or amide formation, and the reactivity of this group can be computationally assessed.

Table 2: Illustrative Data from Reaction Mechanism Simulation

Parameter Description Significance
Reactant Energy The calculated energy of the initial molecule(s). Baseline for energy comparisons.
Transition State Energy The energy of the highest point on the reaction pathway. Used to determine the activation energy.
Product Energy The calculated energy of the final molecule(s). Determines if the reaction is exothermic or endothermic.

| Activation Energy (Ea) | Energy difference between the transition state and reactants. | A key factor in determining the reaction rate. |

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is incredibly useful for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching of C=O, N-H, and O-H bonds, or the bending of C-H bonds.

NMR Spectroscopy: Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives.

The agreement between the computationally predicted and experimentally measured spectra serves as a strong validation of the calculated molecular structure and electronic properties.

Computational Design of Novel Derivatives

The insights gained from the theoretical and computational investigations of this compound can be leveraged for the rational design of novel derivatives with desired properties. By modifying the parent structure in silico, researchers can predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity.

For example, substituents could be added to the benzyl (B1604629) ring to modulate the electronic properties of the molecule. Computational methods can be used to screen a library of potential derivatives and prioritize those with the most promising characteristics for synthesis and experimental testing. This approach, often referred to as computer-aided molecular design (CAMD), can significantly accelerate the discovery and development of new chemical entities for various applications. By understanding the structure-property relationships, novel compounds with enhanced stability, reactivity, or specific functionalities can be designed more efficiently.

Academic Research Applications in Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

While direct examples of the use of 3-(N-benzylacetamido)propanoic acid in the synthesis of highly complex natural products are not extensively documented in readily available literature, its classification by chemical suppliers as an advanced intermediate and a building block underscores its recognized potential in organic synthesis. frontiersin.org The structure is a derivative of β-alanine, a non-proteinogenic amino acid that is a known precursor in the biosynthesis of various natural products and a component of bioactive molecules.

The general strategy for using such a compound involves leveraging its functional groups for further elaboration. For instance, the carboxylic acid can be activated and coupled with amines to form larger amide-containing structures, a common motif in pharmacologically active compounds. A study on the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides demonstrates a similar principle, where a related propanoic acid derivative is coupled with various amines, including benzylamine (B48309), to produce a library of potential anticancer agents. nih.gov This highlights how the core structure of a substituted propanoic acid can serve as a key component in building more complex and biologically relevant molecules.

Development of Novel Methodologies in Amide and Carboxylic Acid Chemistry

The development of new, efficient, and mild methods for forming amide bonds is a central theme in organic chemistry. Substrates like this compound, which contain both a carboxylic acid and a tertiary amide, can serve as valuable test substrates for these new methodologies. These molecules can help researchers probe the chemoselectivity and functional group tolerance of new coupling reagents or catalytic systems.

Recent advancements in amidation chemistry include the use of organocatalysts and transition metal catalysts to facilitate the direct condensation of carboxylic acids and amines, avoiding harsh conditions and stoichiometric activating agents. uni.lu For example, an organocatalytic strategy has been reported for the direct amidation of a wide array of carboxylic acids and amines, proving suitable for synthesizing small peptides from protected amino acids. uni.lu While this specific compound is not explicitly mentioned as a substrate, N-acyl amino acids are common model substrates in such studies to assess the degree of racemization and the efficiency of the coupling reaction under the newly developed conditions. The steric hindrance provided by the N-benzyl group in this compound would make it a good candidate for testing the limits of new coupling protocols.

Precursors for Functional Materials and Polymers

N-substituted β-alanine derivatives are promising monomers for the synthesis of functional polymers and materials. These polyamides can exhibit unique properties such as biodegradability and biocompatibility, making them suitable for biomedical applications. A one-step, green synthetic approach has been developed for the selective N-alkylation of β-alanine, which facilitates the synthesis of amino acid-based functional molecules and biodegradable polymers. nih.gov This methodology was used to create a polyamino acid-based theranostic nanoagent, demonstrating the potential of such building blocks in creating sophisticated materials for cancer targeting, imaging, and drug delivery. nih.gov

The structure of this compound, with its protected nitrogen and available carboxylic acid, makes it a candidate for polymerization reactions, such as condensation polymerization, to form polyamides. The properties of the resulting polymer would be influenced by the benzyl (B1604629) and acetyl groups, potentially leading to materials with specific thermal or mechanical properties.

Table 1: Potential Polymerization Applications of β-Alanine Derivatives

Polymer TypeMonomer ClassPotential PropertiesApplication Area
PolyamideN-substituted β-alaninesBiodegradability, Biocompatibility, Specific thermal propertiesBiomedical devices, Drug delivery systems, Theranostics
Functional NanoagentsN-alkylated β-alaninesCancer targeting, Optical detectionMedical diagnostics, Targeted therapy

Synthesis of Libraries of Structurally Related Analogs for Chemical Space Exploration

The exploration of chemical space to discover new molecules with desired properties is a cornerstone of drug discovery and materials science. This is often achieved by synthesizing large collections of structurally related compounds, known as combinatorial libraries, based on a common core structure or scaffold. google.com The scaffold of this compound is well-suited for this purpose.

By varying the substituents on the benzyl group, replacing the acetyl group with other acyl moieties, or coupling the carboxylic acid with a diverse set of amines or alcohols, a large library of analogs can be generated. This approach allows for the systematic investigation of structure-activity relationships (SAR). For example, a study focused on creating libraries based on terpenoid scaffolds demonstrated how natural product structures can be diversified to enhance biological activity. Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and screened for antimicrobial activity against multidrug-resistant pathogens, illustrating the use of a substituted propanoic acid scaffold to generate novel drug candidates.

Table 2: Strategy for Library Synthesis from a this compound Scaffold

Variation PointRationaleExample Modifications
Benzyl GroupModulate steric and electronic properties, lipophilicity.Substitution with electron-donating or -withdrawing groups (e.g., -OCH₃, -Cl, -NO₂).
Acetyl GroupAlter hydrogen bonding capacity and steric bulk near the amide.Replacement with other alkanoyl groups (e.g., propanoyl, benzoyl).
Carboxylic AcidIntroduce diverse functional groups and explore different interaction points.Conversion to esters, amides with various amines, or other functional groups.

Green Chemistry Approaches in its Synthesis and Transformations

Green chemistry principles aim to make chemical processes more environmentally benign. The synthesis of this compound can be viewed through this lens, particularly concerning the origins of its β-alanine precursor. Significant research has focused on the biosynthesis of β-alanine from renewable resources. nih.gov Pathways starting from precursors like the nucleotide base uracil (B121893) or the amino acid L-aspartate are being explored in plants and microorganisms. Utilizing bio-derived β-alanine would be a significant step towards a greener synthesis of its derivatives.

Furthermore, the chemical transformations involved in converting β-alanine to the final product—namely N-benzylation and N-acetylation—can be optimized for sustainability. For instance, a one-step N-alkylation of β-alanine has been reported in an aqueous medium, which avoids the use of volatile organic solvents. nih.gov The acylation step could potentially be carried out using enzymatic catalysts or by minimizing the use of hazardous reagents like acid chlorides in favor of more benign alternatives. The development of catalytic, high-atom-economy reactions is central to green chemistry, and applying these to the synthesis and transformations of this compound represents an active area of research interest. nih.gov

Future Directions and Research Challenges for 3 N Benzylacetamido Propanoic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-(N-benzylacetamido)propanoic acid, while achievable through established methods, offers considerable scope for improvement in terms of efficiency, sustainability, and cost-effectiveness. Current approaches often rely on traditional acylation techniques which may involve harsh reagents and generate significant waste. nih.govgoogle.com Future research should prioritize the development of greener and more atom-economical synthetic strategies.

One promising avenue is the exploration of catalytic N-acylation reactions. The use of catalysts can enable milder reaction conditions, reduce the need for stoichiometric activating agents, and improve selectivity. nih.gov For instance, the development of bespoke catalysts for the acetylation of N-benzyl-β-alanine would be a significant step forward. Furthermore, exploring alternative acetylating agents to the commonly used acetic anhydride (B1165640) and acetyl chloride could mitigate the formation of corrosive byproducts. nih.gov

Enzymatic synthesis represents another frontier for the sustainable production of this compound. Biocatalytic methods, which operate under mild conditions in aqueous media, offer the potential for high selectivity and reduced environmental impact. hilarispublisher.com The identification or engineering of enzymes capable of specifically catalyzing the N-acetylation of N-benzyl-β-alanine would be a landmark achievement in the green synthesis of this compound.

A comparative overview of potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic Approach Current Limitations Future Research Focus Potential Advantages
Traditional Acylation Use of harsh reagents (e.g., acetyl chloride), stoichiometric activators, potential for waste generation. nih.govgoogle.com Development of milder acetylating agents and reaction conditions. Simplicity and well-established procedures.
Catalytic N-Acylation Catalyst discovery and optimization for specific substrate. Design and screening of novel catalysts (e.g., metal-based, organocatalysts) for the N-acetylation of N-benzyl-β-alanine. nih.gov Increased efficiency, reduced waste, milder conditions.

| Biocatalysis/Enzymatic Synthesis | Identification and optimization of suitable enzymes. | Screening for and engineering of specific acylases or transaminases for the target reaction. hilarispublisher.com | High selectivity, environmentally benign, use of renewable resources. |

Exploration of Novel Chemical Transformations and Rearrangements

The chemical reactivity of this compound remains a largely unexplored domain. Understanding its behavior in various chemical transformations is crucial for expanding its utility as a building block in organic synthesis. Future research should systematically investigate its reactivity profile, including potential rearrangements and functional group interconversions.

One area of interest is the exploration of intramolecular reactions. For example, the propensity of the N-acylamino acid moiety to participate in cyclization reactions, such as the formation of azlactones or other heterocyclic systems, warrants investigation. Such transformations could provide access to a diverse range of novel molecular scaffolds.

Furthermore, the selective modification of the carboxylic acid, the amide bond, and the benzyl (B1604629) group would open up avenues for the synthesis of a wide array of derivatives. For instance, reduction of the carboxylic acid to an alcohol or conversion to an ester could yield new classes of compounds with potentially interesting properties. The development of orthogonal protection strategies would be key to achieving selective transformations at different sites within the molecule.

Advanced Characterization of Solution-Phase Behavior and Intermolecular Interactions

A thorough understanding of the solution-phase behavior of this compound is fundamental to its application in various fields. Future research should focus on a detailed characterization of its conformational preferences, aggregation behavior, and intermolecular interactions in different solvent environments.

Computational modeling, in conjunction with advanced spectroscopic techniques such as multidimensional NMR and circular dichroism, can provide valuable insights into the dominant conformations of the molecule in solution. Understanding the interplay of the flexible propanoic acid chain, the N-benzyl group, and the acetamido moiety is crucial for predicting its interactions with biological targets or other molecules.

The presence of both a hydrogen bond donor (the amide N-H, albeit hindered) and multiple hydrogen bond acceptors (the carbonyl oxygens) suggests the potential for self-assembly and the formation of supramolecular structures. Studies on its aggregation behavior, including the determination of critical aggregation concentrations and the characterization of the resulting aggregates, would be highly informative. These investigations are particularly relevant for understanding its potential as a surfactant or gelling agent.

Integration of High-Throughput Experimentation in Derivative Synthesis

To fully explore the chemical space around this compound, the integration of high-throughput experimentation (HTE) and combinatorial chemistry approaches is essential. nih.gov These techniques can dramatically accelerate the synthesis and screening of large libraries of derivatives, enabling the rapid identification of compounds with desired properties.

The development of robust solid-phase or solution-phase combinatorial strategies for the synthesis of derivatives would be a significant enabler. nih.gov For example, by anchoring the carboxylic acid moiety to a solid support, a variety of acyl and benzyl analogues could be readily prepared through parallel synthesis. This would allow for a systematic investigation of the structure-activity relationships of this class of compounds.

The application of HTE can be envisioned for:

Optimization of reaction conditions: Rapidly screening catalysts, solvents, and temperatures for the synthesis of this compound and its derivatives.

Library synthesis: Generating large and diverse libraries of analogues by varying the substituents on the benzyl ring, the acyl group, and by modifying the propanoic acid backbone.

Screening for biological activity: Developing high-throughput assays to screen these libraries for properties of interest.

The combination of rational design, combinatorial synthesis, and high-throughput screening will be a powerful engine for unlocking the full potential of this compound and its derivatives in various scientific and technological domains.

Q & A

Q. What are the optimal synthetic routes for 3-(N-benzylacetamido)propanoic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Acylation of benzylamine : React benzylamine with an acetylating agent (e.g., acetic anhydride) to form N-benzylacetamide.

Propanoic acid coupling : Use carbodiimide-based coupling reagents (e.g., EDC or DCC) to conjugate the N-benzylacetamide moiety to propanoic acid. This step may require activation of the carboxylic acid group via NHS ester formation .

Purification : Column chromatography or recrystallization to isolate the final product.
For analogs, reaction conditions (e.g., solvent, temperature) should be optimized to improve yield and purity .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the structure, focusing on peaks corresponding to the benzyl group (δ ~7.3 ppm for aromatic protons) and the acetamido moiety (δ ~2.0 ppm for methyl protons).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak (expected m/z for C12_{12}H15_{15}NO3_3: 221.3) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Test in buffers (e.g., PBS pH 7.4) and organic solvents (DMSO, ethanol). The compound is likely sparingly soluble in water due to the hydrophobic benzyl group; DMSO is recommended for stock solutions.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC. Amide bonds are generally stable, but hydrolysis under extreme pH or enzymatic conditions (e.g., proteases) should be evaluated .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (KD_D, kon_{on}, koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Docking : Use software like AutoDock to predict binding poses, focusing on interactions between the acetamido group and active-site residues.
    Reference studies on similar compounds (e.g., quinoline derivatives) for assay design .

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., cell lines, buffer conditions).
  • Meta-Analysis : Compare data from multiple studies to identify confounding variables (e.g., impurity levels, assay sensitivity).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs to isolate the pharmacophore responsible for observed activities.
    Contradictions may arise from off-target effects or batch-to-batch variability in compound purity .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high sensitivity and specificity.
  • Sample Preparation : Deproteinize serum with acetonitrile, followed by solid-phase extraction (C18 cartridges) to reduce matrix interference.
  • Internal Standard : Deuterated analogs (e.g., d7d_7-benzylacetamido propanoic acid) improve quantification accuracy .

Q. How can researchers evaluate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Hepatocyte Assays : Incubate the compound with primary hepatocytes and monitor depletion over time using LC-MS.
  • Cytochrome P450 Inhibition : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates.
  • Metabolite Identification : High-resolution MS (e.g., Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
    Results guide structural modifications to enhance metabolic stability .

Q. What strategies are effective for resolving racemic mixtures of this compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol gradients to separate enantiomers.
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a precursor ester.
  • Asymmetric Synthesis : Catalyze the reaction with chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor the desired enantiomer .

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3-(N-benzylacetamido)propanoic acid
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3-(N-benzylacetamido)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.